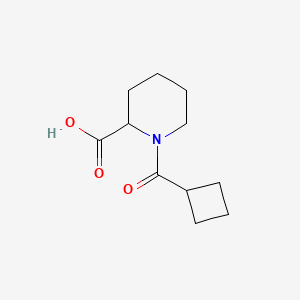

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

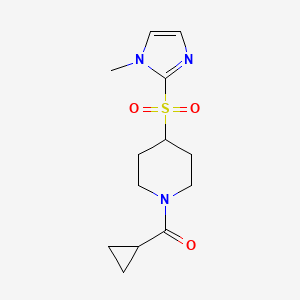

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is commonly used as a ligand to activate G protein-coupled receptors (GPCRs) and ion channels in neuroscience research.

Mechanism Of Action

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide binds to the orthosteric site of DREADDs, inducing a conformational change that activates the receptor. This activation leads to the downstream signaling cascade, ultimately resulting in the modulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been shown to activate ion channels, such as TRPV1, by directly binding to the channel.

Biochemical and Physiological Effects:

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been shown to induce robust neuronal activation in animal models, leading to increased firing rates and altered behavioral responses. It has also been shown to modulate pain perception and anxiety-like behaviors in animal models. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life and is rapidly metabolized in vivo, making it an ideal ligand for long-term studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide is its high selectivity for DREADDs and ion channels, allowing for precise manipulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life, making it ideal for long-term studies. However, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be toxic at high concentrations, and its effects can vary depending on the dose and route of administration. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can have off-target effects, leading to unintended consequences in animal models.

Future Directions

Future research on 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could focus on optimizing its pharmacokinetic properties to reduce toxicity and improve its efficacy in animal models. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used to study the role of GPCRs and ion channels in other physiological processes, such as metabolism and immune function. Finally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used in combination with other tools, such as optogenetics and chemogenetics, to further elucidate the complex neural circuits underlying behavior and disease.

Synthesis Methods

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be synthesized using a multistep process that involves the reaction of 2-methylbenzoyl chloride with cyclohexylamine, followed by the addition of cyanogen bromide and sodium chloride. The resulting product is then chlorinated using thionyl chloride to produce 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.

Scientific Research Applications

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been extensively used in neuroscience research to study the function of GPCRs and ion channels. It is commonly used as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs) in animal models. DREADDs are genetically engineered receptors that can be selectively activated by 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, allowing researchers to manipulate neuronal activity in vivo. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been used to study the role of GPCRs in the regulation of pain, anxiety, and addiction.

properties

IUPAC Name |

5-chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-11-5-6-12(16)9-13(11)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYGLWXCRBQBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)